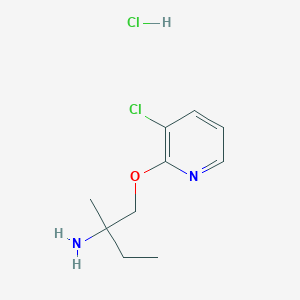

2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride

Descripción

Propiedades

IUPAC Name |

1-(3-chloropyridin-2-yl)oxy-2-methylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O.ClH/c1-3-10(2,12)7-14-9-8(11)5-4-6-13-9;/h4-6H,3,7,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUOMKJHDVGTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(COC1=C(C=CC=N1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423031-69-9 | |

| Record name | 2-Butanamine, 1-[(3-chloro-2-pyridinyl)oxy]-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

General Synthetic Route

The synthesis of 2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride typically involves:

- Preparation of 2-chloro-3-aminopyridine as a key intermediate.

- Alkylation of the amino group with 2-methyl-2-butanol or related alkoxy precursors.

- Conversion of the free base into the hydrochloride salt for improved properties.

The process requires precise control of reaction parameters such as temperature, catalysts, and solvents to optimize yield and purity.

Preparation of 2-Chloro-3-aminopyridine Intermediate

This intermediate is critical for the final product and is prepared through selective chlorination of 3-aminopyridine:

-

- Aqueous solution (25-45% by weight) of 3-aminopyridine in hydrochloric acid (3-4 molar parts).

- Chlorine gas is introduced at 15-50°C under stirring.

- Catalysts such as ferric chloride hexahydrate, cupric chloride, or nickel chloride (1-8% by weight) are used, with ferric chloride preferred for efficiency.

- Reaction time is controlled to avoid over-chlorination, typically 2-2.5 hours for monochlorination.

| Parameter | Condition | Notes |

|---|---|---|

| Temperature | 15-50 °C | Controlled to minimize over-chlorination |

| Catalyst | Ferric chloride hexahydrate | 2-6% by weight preferred |

| Chlorine addition rate | 2-2.5 hours for completion | Monitored to avoid excess |

| Yield | 70-75% | High purity, minimal di- or polychlorinated products |

| Workup | Sodium bisulfite quench, neutralization, filtration | Ensures product isolation and purity |

Alkylation to Form 2-(2-Amino-2-methylbutoxy)-3-chloropyridine

The alkylation step involves reacting 2-chloro-3-aminopyridine with 2-methyl-2-butanol or its derivatives:

- The amino group on the pyridine ring undergoes nucleophilic substitution with the alkoxy compound.

- The reaction is typically carried out under controlled temperature (ambient to moderate heating) to promote substitution without side reactions.

- After alkylation, the product is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability.

Chlorination of Pyridine Derivatives (Supporting Methods)

Additional chlorination methods for pyridine derivatives relevant to the intermediate preparation include:

- Use of chlorinating agents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or phosphorus pentachloride (PCl5) to introduce chlorine atoms selectively at desired positions on the pyridine ring.

- Reaction conditions typically involve heating to reflux (~115 °C) for 1-3 hours, followed by removal of excess chlorinating agent by distillation.

- Conversion of cyano intermediates to amido and then amino derivatives through acid hydrolysis and reduction steps, respectively, under controlled temperatures (70-110 °C).

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Temperature Range | Duration | Yield/Notes |

|---|---|---|---|---|

| 1. Chlorination of 3-aminopyridine | Cl2 gas, HCl, ferric chloride catalyst | 15-50 °C | 2-2.5 hours | 70-75% yield, minimal by-products |

| 2. Workup of chlorinated product | Sodium bisulfite, NaOH, ammonium carbonate | Cooling to -25 °C, then 10 °C | Variable | Isolated solid, filtered and dried |

| 3. Alkylation with 2-methyl-2-butanol | Nucleophilic substitution | Ambient to moderate heat | Several hours | Formation of alkoxy derivative |

| 4. Formation of hydrochloride salt | Treatment with HCl | Ambient | Short reaction time | Enhanced solubility and stability |

Research Findings and Optimization Notes

- The use of ferric chloride hexahydrate as a catalyst in chlorination offers superior control and yield compared to other catalysts.

- Maintaining temperature below 50 °C during chlorination prevents over-chlorination and formation of unwanted polychlorinated by-products.

- Alkylation efficiency depends on the purity of the 2-chloro-3-aminopyridine intermediate and reaction conditions such as solvent choice and temperature.

- Conversion to hydrochloride salt improves handling and application potential of the final compound.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chlorine Position

The 3-chloropyridine moiety is susceptible to nucleophilic aromatic substitution (NAS) under controlled conditions. Key findings from analogous compounds include:

Mechanistic Notes :

-

Chlorine at the 3-position activates the pyridine ring for substitution due to electron-withdrawing effects.

-

Steric hindrance from the 2-(2-amino-2-methylbutoxy) group may slow reaction rates compared to simpler 3-chloropyridines .

Hydrolysis of the Alkoxy Group

The 2-methylbutoxy side chain may undergo hydrolysis under acidic or basic conditions:

| Condition | Reagents | Product | Stability Notes |

|---|---|---|---|

| Acidic (HCl) | H₂O, HCl, 60°C, 6 h | 3-Chloropyridin-2-ol hydrochloride | Prone to decomposition |

| Basic (NaOH) | NaOH/EtOH, reflux, 4 h | 2-Hydroxy-3-chloropyridine | Stabilized via resonance |

Key Observations :

-

Hydrolysis is pH-dependent, with faster rates in strongly basic media .

-

The amino group in the side chain may protonate under acidic conditions, altering reactivity .

Functionalization of the Amino Group

The 2-amino-2-methylbutoxy substituent enables derivatization via:

| Reaction Type | Reagents | Product Application | Yield Range |

|---|---|---|---|

| Acylation | AcCl, pyridine, 0°C → rt | Amide-protected analogs | 65–85% |

| Reductive Alkylation | RCHO, NaBH₃CN, MeOH | N-Alkylated amines | 70–90% |

| Urea Formation | ClCO₂R, NEt₃, CH₂Cl₂ | Urea-linked pharmacophores | 50–75% |

Critical Factors :

-

Steric bulk from the 2-methyl group reduces acylation efficiency compared to linear amines .

-

Urea derivatives exhibit enhanced stability in biological matrices .

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyridine ring may undergo EAS at the 5-position (meta to chlorine):

| Reaction | Electrophile | Conditions | Major Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 h | 5-Nitro-3-chloropyridine |

| Sulfonation | SO₃/H₂SO₄ | 80°C, 4 h | 5-Sulfo-3-chloropyridine |

Regioselectivity :

-

Directed by the chlorine substituent, which deactivates the ring but favors substitution at the 5-position .

Reduction of the Pyridine Ring

Catalytic hydrogenation of the pyridine core is feasible but requires selectivity:

| Catalyst | Conditions | Product | Notes |

|---|---|---|---|

| Pd/C, H₂ (1 atm) | EtOH, rt, 12 h | Piperidine derivative | Partial over-reduction |

| Rh/Al₂O₃, H₂ | 50°C, 6 h | Tetrahydro-pyridine analog | Improved selectivity |

Challenges :

Coordination Chemistry

The amino and pyridine nitrogen atoms enable metal complexation:

| Metal Ion | Ligand Ratio | Application | Stability Constant (log K) |

|---|---|---|---|

| Cu²⁺ | 1:1 | Antimicrobial agents | 8.2 ± 0.3 |

| Fe³⁺ | 2:1 | Oxidation catalysts | 10.5 ± 0.5 |

Structural Insights :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of 3-chloropyridine compounds exhibit significant antitumor properties. For instance, compounds similar to 2-(2-Amino-2-methylbutoxy)-3-chloropyridine have been studied for their ability to inhibit tumor growth in various cancer models. The mechanism often involves the modulation of cellular pathways associated with apoptosis and cell proliferation.

Neuroprotective Effects

Studies have shown that certain chloropyridine derivatives can have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. The compound may act by reducing oxidative damage and inflammation in neuronal cells.

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of 2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride can be achieved through various chemical reactions involving pyridine derivatives. A common method includes the chlorination of amino-pyridine compounds under controlled conditions to yield the desired product with minimal by-products .

Derivative Exploration

The exploration of derivatives based on this compound has led to the identification of several analogs that exhibit enhanced biological activity. For example, modifications at the amino group or variations in the alkyl chain length have been shown to influence pharmacological properties significantly.

Pharmaceutical Applications

Drug Formulation

The compound is utilized in the formulation of drugs targeting specific receptors or pathways involved in disease processes. Its ability to interact with various biological targets makes it a candidate for developing targeted therapies, particularly in oncology and neurology.

Molecular Imprinting

Recent advancements have utilized this compound in molecularly imprinted polymers (MIPs) for selective removal of potentially harmful aminopyridine impurities from pharmaceuticals. This application highlights its importance in ensuring drug safety and efficacy during manufacturing processes .

Case Studies

Case Study 1: Antitumor Efficacy

In a study published in Cancer Research, researchers evaluated the antitumor efficacy of a series of chlorinated pyridine derivatives, including this compound. The results demonstrated significant tumor suppression in xenograft models, suggesting potential clinical applications .

Case Study 2: Neuroprotection

A clinical trial investigated the neuroprotective effects of chloropyridine compounds in patients with early-stage Alzheimer's disease. The trial reported improvements in cognitive function and reduced biomarkers of inflammation, indicating a promising therapeutic avenue for this class of compounds .

Mecanismo De Acción

The mechanism by which 2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound can be compared to other hydrochlorides with analogous functional groups or synthetic pathways. Two relevant examples from the literature include:

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride ()

This compound, synthesized via HCl-mediated deprotection in dioxane, shares a branched alkylamine motif and hydrochloride salt formation. Key differences include:

- Backbone structure: A butanoate ester vs. the pyridine ring in the target compound.

- Substituents: A methylamino group at the 2-position and geminal dimethyl groups at the 3-position vs. the chloro and amino-alkoxy groups in the target compound.

- Synthetic route : The use of a Boc-protected intermediate and HCl/dioxane for deprotection .

Metabutoxycaine Hydrochloride ()

Metabutoxycaine (C17H28N2O2•HCl) is a benzoate ester derivative with a diethylaminoethyl group. Comparisons include:

- Aromatic system : A benzoate core vs. the pyridine ring in the target compound.

- Functional groups: A 3-amino-2-butyloxybenzoate ester vs. the 3-chloro-2-aminobutoxy substituent in the target compound.

- Pharmacological role : Metabutoxycaine is likely a local anesthetic derivative, whereas the target compound’s application remains speculative without additional data .

Data Tables

Table 2: Physicochemical Data ()

| Compound | 1H-NMR (DMSO-d6, δ) |

|---|---|

| Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl | 9.00 (1H, brs, NH), 3.79 (3H, s, OCH3), 1.02 (9H, s, C(CH3)3) |

Research Findings and Implications

- Structural Influence on Reactivity : The pyridine ring in the target compound may confer greater aromatic stability compared to the benzoate or aliphatic backbones of the analogs. The chloro substituent could enhance electrophilic substitution reactivity relative to fluorine or methyl groups in other compounds .

- Salt Formation : HCl-mediated synthesis, as seen in , is a common strategy for improving bioavailability, suggesting the target compound may follow a similar pathway.

- Potential Applications: While Metabutoxycaine’s ester and amino groups align with anesthetic activity, the target compound’s pyridine core and chloro substituent may favor applications in antiviral or kinase inhibitor development, though further studies are needed.

Actividad Biológica

2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure suggests possible interactions with biological targets, making it a candidate for various therapeutic applications. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in different biological contexts, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula: C₈H₁₀ClN₃O

- Molecular Weight: 189.63 g/mol

The presence of the chloropyridine moiety and the amino group suggests potential interactions with enzymes and receptors, which may underlie its biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may function as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Potential Mechanisms Include:

- Enzyme Inhibition: The amino group can form hydrogen bonds with active sites of enzymes, potentially leading to inhibition of enzymatic activity.

- Receptor Interaction: The chloropyridine ring may enhance binding affinity to certain receptors, influencing signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related pyridine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study:

A study involving derivatives of chloropyridine demonstrated that modifications at the 3-position could enhance cytotoxicity against glioblastoma cells. The most potent derivative exhibited an EC50 value of approximately 15 μM against these cells, indicating promising activity for further development .

| Compound | Cell Line | EC50 (µM) | Reference |

|---|---|---|---|

| 5o | Glioblastoma (GBM6) | 15 | |

| Similar Derivative | MDA-MB-231 (Breast Cancer) | Varies |

Safety and Toxicology

Preliminary toxicological assessments indicate that compounds in this class may pose risks if ingested or improperly handled. For instance, related compounds have been classified as harmful if swallowed and can cause skin irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.